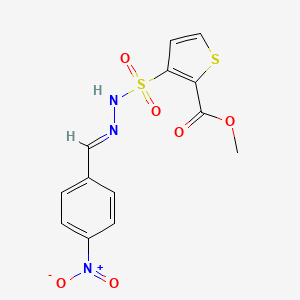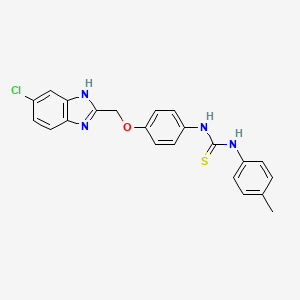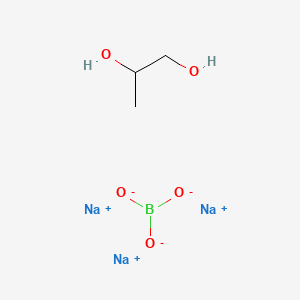
Trisodium;propane-1,2-diol;borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylene glycol, reaction product with sodium pentaborate, is a compound formed through the reaction of propylene glycol with sodium pentaborate. Propylene glycol is a synthetic organic compound with the chemical formula C3H8O2, known for its versatility and wide range of applications. Sodium pentaborate is an inorganic compound composed of sodium and boron. The reaction product of these two compounds results in a unique chemical with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propylene glycol, reaction product with sodium pentaborate, involves the reaction of propylene glycol with sodium pentaborate under controlled conditions. The reaction typically takes place in an aqueous medium, where propylene glycol is mixed with sodium pentaborate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes to remove any impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propylene glycol, reaction product with sodium pentaborate, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reaction conditions, such as temperature, pressure, and pH, are adjusted based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield simpler alcohols or hydrocarbons.
Applications De Recherche Scientifique
Propylene glycol, reaction product with sodium pentaborate, has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties and as an ingredient in pharmaceutical formulations.
Industry: Utilized in industrial processes, such as the production of polymers and other chemical products.
Mécanisme D'action
The mechanism of action of propylene glycol, reaction product with sodium pentaborate, involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, affecting their activity and function. The specific molecular targets and pathways depend on the context of its application, such as in therapeutic or industrial settings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol: Another diol with similar properties but different applications.
Glycerol: A triol with distinct chemical and physical properties.
1,3-Propanediol: A diol with structural similarities but different reactivity and applications.
Uniqueness
Propylene glycol, reaction product with sodium pentaborate, is unique due to its specific chemical structure and the presence of boron, which imparts distinct properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C3H8BNa3O5 |
|---|---|
Poids moléculaire |
203.88 g/mol |
Nom IUPAC |
trisodium;propane-1,2-diol;borate |
InChI |
InChI=1S/C3H8O2.BO3.3Na/c1-3(5)2-4;2-1(3)4;;;/h3-5H,2H2,1H3;;;;/q;-3;3*+1 |
Clé InChI |
LHQSVQHRBCRIIJ-UHFFFAOYSA-N |
SMILES canonique |
B([O-])([O-])[O-].CC(CO)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2-chlorophenyl)-3-methyl-N-(4-methylsulfonylphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B15188987.png)

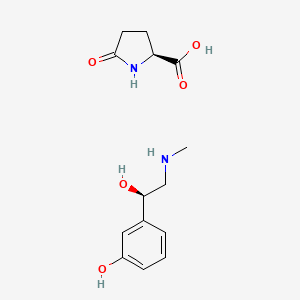

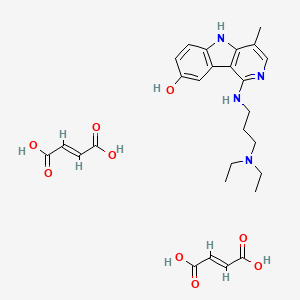
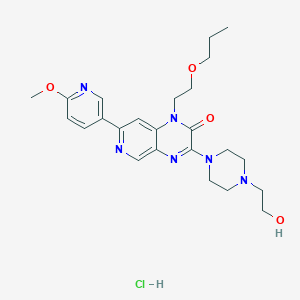
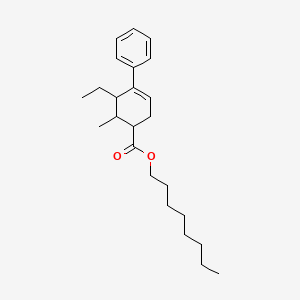

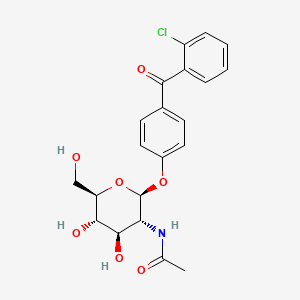
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide](/img/structure/B15189045.png)
